molecular formula C8H5BrN2O B13977555 3-Bromo-1,5-naphthyridin-5-oxide

3-Bromo-1,5-naphthyridin-5-oxide

Cat. No.: B13977555
M. Wt: 225.04 g/mol
InChI Key: YFWRWQXUUWRLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,5-naphthyridin-5-oxide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a bromine atom at the 3-position and an oxide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-naphthyridin-5-oxide typically involves the bromination of 1,5-naphthyridine followed by oxidation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The bromination reaction is usually carried out at room temperature or slightly elevated temperatures. The resulting 3-bromo-1,5-naphthyridine is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-naphthyridin-5-oxide undergoes various chemical reactions, including:

Major Products Formed:

  • Substitution reactions yield various substituted naphthyridines.
  • Reduction reactions produce hydroxylated derivatives.
  • Cross-coupling reactions result in the formation of biaryl or alkyne-linked naphthyridine derivatives.

Scientific Research Applications

3-Bromo-1,5-naphthyridin-5-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-naphthyridin-5-oxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and oxide groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The exact pathways involved vary based on the target and context of use .

Comparison with Similar Compounds

  • 3-Bromo-1,5-naphthyridin-2(1H)-one
  • 3-Bromo-1,5-naphthyridin-4(1H)-one
  • 7-Bromo-1,5-naphthyridin-4(1H)-one

Comparison: 3-Bromo-1,5-naphthyridin-5-oxide is unique due to the presence of the oxide group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the bromine atom and the functional groups on the naphthyridine ring significantly influence the compound’s properties and applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-1-oxido-1,5-naphthyridin-1-ium

InChI

InChI=1S/C8H5BrN2O/c9-6-4-8-7(10-5-6)2-1-3-11(8)12/h1-5H

InChI Key

YFWRWQXUUWRLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)[N+](=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.